molecular formula C18H19N3O8S B12757002 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium CAS No. 103443-53-4

3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium

Cat. No.: B12757002
CAS No.: 103443-53-4
M. Wt: 437.4 g/mol
InChI Key: KPVOXRNTJWERIJ-UHFFFAOYSA-M
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Description

3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium is a complex organic compound with a unique structure that combines sulfonate, carboxylate, and diazonium functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium typically involves multiple steps. The starting material is often a benzene derivative, which undergoes sulfonation to introduce the sulfonate group. This is followed by carboxylation to add the carboxylate groups. The final step involves diazotization, where an amino group is converted into a diazonium group using nitrous acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and carboxylic acids.

    Reduction: Reduction can convert the diazonium group into an amino group.

    Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form different aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic and carboxylic acids, while reduction yields amines. Substitution reactions can produce a variety of aromatic compounds depending on the substituent introduced.

Scientific Research Applications

3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.

    Biology: Investigated for its potential as a biochemical probe due to its diazonium group, which can form covalent bonds with nucleophiles in proteins and nucleic acids.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.

Mechanism of Action

The mechanism of action of 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium involves its diazonium group, which is highly reactive and can form covalent bonds with nucleophiles. This reactivity makes it useful in various applications, such as forming stable azo compounds in dye production or labeling biomolecules in biochemical research. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    4-Diazo-3,5-dicarboxybenzenesulfonate: Similar structure but lacks the ethyl(2-hydroxyethyl)amino group.

    3,5-Dicarboxybenzenesulfonic acid: Lacks the diazonium group.

    4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium: Lacks the sulfonate and carboxylate groups.

Uniqueness

3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium is unique due to its combination of functional groups, which confer a range of reactivity and potential applications. The presence of both diazonium and sulfonate groups makes it particularly versatile in organic synthesis and industrial applications.

Properties

CAS No.

103443-53-4

Molecular Formula

C18H19N3O8S

Molecular Weight

437.4 g/mol

IUPAC Name

3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium

InChI

InChI=1S/C10H14N3O.C8H6O7S/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h3-6,14H,2,7-8H2,1H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1

InChI Key

KPVOXRNTJWERIJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)[N+]#N.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O

Origin of Product

United States

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